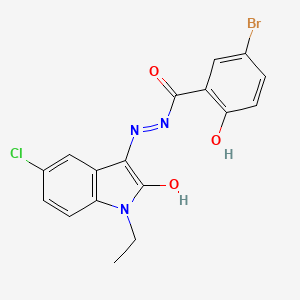

(E)-5-bromo-N'-(5-chloro-1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide

Description

Properties

IUPAC Name |

5-bromo-N-(5-chloro-1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClN3O3/c1-2-22-13-5-4-10(19)8-11(13)15(17(22)25)20-21-16(24)12-7-9(18)3-6-14(12)23/h3-8,23,25H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGNOQRSNCHONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-bromo-N’-(5-chloro-1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzohydrazide with 5-chloro-1-ethyl-2-oxoindoline-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-5-bromo-N’-(5-chloro-1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding quinones, while reduction could produce hydrazines or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-5-bromo-N’-(5-chloro-1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with DNA/RNA synthesis.

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold Variations :

- Target Compound : Features a 5-chloro-1-ethyl-2-oxoindolin-3-ylidene group, which introduces steric bulk and electron-withdrawing effects due to the ethyl and chloro substituents. This may influence solubility and receptor interactions.

- (E)-3-Bromo-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide (): Contains a simpler benzylidene group without the indolinone ring. The dihedral angle between benzene rings is 10.5°, favoring planar conformations and intermolecular hydrogen bonding .

- N′-(5-Bromo-2-hydroxyphenyl)methylidene derivatives (): These compounds lack the ethyl-substituted indolinone but include triazole or methoxy groups, altering electronic properties and hydrogen-bonding networks .

Substituent Effects :

- The ethyl group in the target compound may enhance lipophilicity compared to analogs like (E)-N-(5-bromo-2-oxoindolin-3-ylidene)-2-(4-chlorophenoxy)acetohydrazide (), which has a polar phenoxyacetate substituent .

- Halogen Positioning : The 5-bromo and 5-chloro substituents in the target compound contrast with 3-bromo-5-chloro derivatives (), where halogen positioning affects antibacterial activity .

Physicochemical Properties

- Hydrogen Bonding : The target compound’s intramolecular O-H⋯N interaction (common in aroylhydrazones) stabilizes its E-configuration, similar to (E)-3-bromo-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide ().

- Crystallographic Data: Unlike the target compound, 3-methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide () forms dimethanol solvates with Br⋯O interactions (3.21 Å), influencing crystal packing and stability .

Biological Activity

(E)-5-bromo-N'-(5-chloro-1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and the mechanisms underlying its effects, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isatin derivatives with hydrazides under acidic conditions. The process often utilizes solvents such as ethanol or methanol and requires refluxing to achieve complete conversion. The structure of the compound can be characterized using techniques such as NMR and mass spectrometry.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of benzohydrazide can inhibit the proliferation of various cancer cell lines, including MCF-7 human breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases.

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| (E)-5-bromo-N'-(5-chloro...) | 12.5 | MCF-7 |

| Benzohydrazide Derivative A | 15.0 | HeLa |

| Benzohydrazide Derivative B | 10.0 | A549 |

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Preliminary studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to evaluate its antibacterial properties, revealing significant inhibition zones compared to control substances.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 18 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or altering the enzyme's conformation. This mechanism is crucial in mediating its anticancer and antimicrobial effects.

Case Studies

- Anticancer Studies : A study involving the compound on MCF-7 cells showed that treatment led to a dose-dependent increase in apoptosis markers, suggesting a potential role in cancer therapy.

- Antimicrobial Efficacy : In a controlled experiment, (E)-5-bromo-N'-(5-chloro...) was tested against various bacterial strains, demonstrating a higher efficacy than standard antibiotics like ampicillin.

Q & A

Basic: What synthetic strategies are optimal for preparing (E)-5-bromo-N'-(5-chloro-1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 5-chloro-1-ethyl-2-oxoindoline-3-carbaldehyde under mild acidic or neutral conditions. Key steps include:

- Solvent selection : Ethanol or methanol is preferred due to their ability to dissolve both reactants while facilitating proton transfer .

- Temperature control : Reactions are performed at 60–80°C to balance reaction rate and product stability .

- Purity monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track progress. Final purification employs recrystallization from ethanol .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde) minimizes side products like (Z)-isomers .

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- NMR : ¹H and ¹³C NMR identify key functional groups (e.g., hydrazone NH at δ 11–12 ppm, indolinone carbonyl at ~170 ppm) .

- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and N-H (~3200 cm⁻¹) confirm hydrazone formation .

- X-ray crystallography : SHELXL software refines single-crystal structures, resolving E/Z isomerism and hydrogen-bonding networks (e.g., N-H···O interactions) .

Advanced: How can researchers address E/Z isomerism during synthesis and characterization?

- Stereochemical control : Use polar aprotic solvents (e.g., DMF) to stabilize the (E)-isomer via intramolecular hydrogen bonding .

- Differentiation : ¹H NMR coupling constants (J = 10–12 Hz for trans-configuration) and NOESY correlations distinguish isomers .

- Crystallography : Single-crystal X-ray analysis unambiguously assigns the (E)-configuration based on dihedral angles and packing motifs .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of biological activity (e.g., enzyme inhibition)?

- Enzyme assays : Test inhibitory activity against kinases (e.g., CDK2) using fluorescence-based assays with ATP competitive binding protocols .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes, focusing on interactions between the hydrazone group and catalytic residues .

- SAR studies : Compare activity of analogs (e.g., nitro vs. bromo substituents) to identify pharmacophores .

Advanced: How can computational modeling (DFT, MD) enhance understanding of this compound’s reactivity and stability?

- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict sites for electrophilic attack .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess aggregation propensity .

- Hydrogen-bond analysis : Use Mercury software to map intermolecular interactions in crystal structures .

Advanced: How should researchers resolve contradictions in reported biological activity data?

- Purity validation : Confirm sample integrity via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products .

- Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical pH/temperature conditions .

- Structural analogs : Compare data with related indolinone derivatives to identify confounding substituents (e.g., chloro vs. ethyl groups) .

Advanced: What strategies are effective for synthesizing derivatives with enhanced bioactivity?

- Functional group modification : Introduce electron-withdrawing groups (e.g., nitro at position 5) via electrophilic substitution .

- Cyclization reactions : Convert the hydrazone to a triazole ring using Cu(I)-catalyzed azide-alkyne cycloaddition .

- Metal coordination : Explore complexation with Cu(II) or Zn(II) to enhance DNA-binding affinity .

Advanced: What challenges arise in crystallographic refinement, and how can they be mitigated?

- Twinned crystals : Use TWINABS in SHELX to deconvolute overlapping reflections .

- Disorder modeling : Refine alternate conformations for flexible ethyl or methoxy groups .

- Hydrogen-bond networks : Apply graph-set analysis (e.g., Etter’s rules) to classify motifs like R₂²(8) rings .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog library : Synthesize derivatives with variations in halogens (Br → Cl), substituent positions, and ring systems .

- Activity clustering : Use principal component analysis (PCA) to correlate substituents with IC₅₀ values .

- 3D-QSAR : CoMFA or CoMSIA models map electrostatic/hydrophobic fields to predict activity .

Basic: How can researchers address discrepancies in NMR signal assignments for this compound?

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals, resolving ambiguities in aromatic regions .

- Computational prediction : ACD/Labs or MestReNova predicts chemical shifts for comparison .

- Deuterium exchange : Confirm labile protons (e.g., NH) by D₂O shake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.